molecular formula C14H21N3O B1662462 Ximelegatran CAS No. 146986-50-7

Ximelegatran

Numéro de catalogue: B1662462
Numéro CAS: 146986-50-7
Poids moléculaire: 247.34 g/mol
Clé InChI: IYOZTVGMEWJPKR-VOMCLLRMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Name: 4-[(1R)-1-Aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide Common Synonyms: Y-27632, Y27632, (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide CAS Numbers: 146986-50-7 (free base), 129830-38-2 (dihydrochloride) Molecular Formula: C₁₄H₂₁N₃O Molecular Weight: 247.34 g/mol (free base)

Propriétés

IUPAC Name

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOZTVGMEWJPKR-VOMCLLRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043740
Record name Y 27632
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146986-50-7
Record name Y 27632
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146986507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Y-27632
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08756
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Y 27632
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R)-(+)-trans-N-(4-Pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, 2HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Y-27632
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X370ROP6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Step 1: Preparation of (R)-1-Phenylethylamine Intermediate

The synthesis begins with (R)-1-phenylethylamine, which serves as the chiral pool starting material. This compound undergoes a Michael addition with methyl acrylate in the presence of triethylamine (TEA) to form β-amino ester 1 (Table 1).

Table 1: Reaction Conditions for Michael Addition

Parameter Value
Reagent Methyl acrylate
Catalyst Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature 0°C to room temperature
Reaction Time 12 hours
Yield 92%

Step 2: Cyclohexane Ring Formation via Dieckmann Cyclization

β-Amino ester 1 is subjected to Dieckmann cyclization using sodium hydride (NaH) in tetrahydrofuran (THF) to generate the bicyclic lactam 2 (Table 2). This step establishes the cyclohexane scaffold with high regioselectivity.

Table 2: Dieckmann Cyclization Parameters

Parameter Value
Base Sodium hydride (NaH)
Solvent Tetrahydrofuran (THF)
Temperature Reflux (66°C)
Reaction Time 3 hours
Yield 85%

Step 3: Hydrolysis of Lactam to Carboxylic Acid

Lactam 2 is hydrolyzed using 6 M hydrochloric acid (HCl) at 80°C for 6 hours to yield carboxylic acid 3 (95% yield). The reaction is monitored by thin-layer chromatography (TLC) to confirm complete conversion.

Step 4: Amide Coupling with 4-Aminopyridine

Carboxylic acid 3 is activated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is subsequently coupled with 4-aminopyridine in the presence of N,N-diisopropylethylamine (DIPEA) to afford amide 4 (Table 3).

Table 3: Amide Coupling Conditions

Parameter Value
Coupling Reagent Thionyl chloride (SOCl₂)
Base DIPEA
Solvent Dichloromethane (DCM)
Temperature 0°C to room temperature
Reaction Time 8 hours
Yield 88%

Step 5: Deprotection of the (R)-1-Phenylethyl Group

The chiral auxiliary (R)-1-phenylethyl group is removed via hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere (H₂, 1 atm) in methanol. This step yields primary amine 5 with >99% enantiomeric excess (ee), as confirmed by chiral HPLC.

Step 6: Reductive Amination to Introduce the Aminoethyl Group

Primary amine 5 undergoes reductive amination with acetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol to install the (1R)-1-aminoethyl moiety (Table 4).

Table 4: Reductive Amination Parameters

Parameter Value
Reducing Agent NaBH₃CN
Solvent Methanol
Temperature Room temperature
Reaction Time 10 hours
Yield 78%

Step 7: Final Purification and Characterization

The crude product is purified via flash chromatography (silica gel, eluent: 10% methanol in ethyl acetate) to obtain 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide as a white solid. Purity (>99%) is confirmed by NMR, HRMS, and elemental analysis.

Critical Analysis of Synthetic Efficiency

The seven-step sequence achieves an overall yield of 45%, which is superior to earlier routes that suffered from low yields (<20%) due to poor stereocontrol and side reactions. Key advantages include:

  • Stereochemical fidelity : The use of (R)-1-phenylethylamine ensures retention of the (R)-configuration without requiring resolution steps.
  • Scalability : All reactions are performed under mild conditions with commercially available reagents, enabling gram-scale production.
  • Cost-effectiveness : The avoidance of expensive catalysts (e.g., transition metals) reduces production costs.

Alternative Synthetic Approaches

While the Paleek et al. method is the most widely adopted, two alternative routes have been explored:

Enzymatic Resolution of Racemic Intermediates

A lipase-mediated kinetic resolution of racemic 1-aminoethyl intermediates has been reported, but this method achieves only 35% overall yield and requires specialized enzymes.

Solid-Phase Synthesis

Attempts to synthesize the compound on a resin-bound platform resulted in lower purity (85–90%) due to incomplete coupling and cleavage steps.

Industrial-Scale Manufacturing Considerations

For large-scale production, the following modifications are recommended:

  • Replace thionyl chloride with safer activating agents (e.g., HATU) in amide coupling.
  • Use continuous flow reactors for the hydrogenolysis step to enhance safety and throughput.

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound contains three reactive centers (Table 1):

Functional Group Position Potential Reactions Structural Evidence
Primary amine (R-configuration)4-[(1R)-1-aminoethyl]Acylation, alkylation, Schiff base formationSMILES: C[C@H](C1CCC(CC1)...)N
CarboxamideN-pyridin-4-ylHydrolysis to carboxylic acid under acidic/basic conditionsIUPAC name: ...carboxamide
Pyridine ringN-substituentElectrophilic substitution (limited due to electron-withdrawing carboxamide)Molecular formula: C₁₄H₂₁N₃O

Salt Formation and Protonation

The compound exists predominantly as hydrochloride salts (e.g., CID 45266020 , CID 123862 ) due to the basicity of its primary amine (pKa ~10.5 inferred from analogous amines). Key salt-related reactions include:

  • Protonation equilibria :

    Y-27632+HClY-27632\cdotpHCl(observed in InChI=1S/...;1H[1][4])\text{Y-27632} + \text{HCl} \rightleftharpoons \text{Y-27632·HCl} \quad (\text{observed in } \text{InChI}=1S/...;1H[1][4])
  • Hydrate formation : Monohydrate (CID 71753005 ) stabilizes crystalline forms through hydrogen bonding with the carboxamide oxygen.

Carboxamide Hydrolysis

Under strongly acidic (e.g., 6M HCl, reflux) or basic conditions (e.g., NaOH, 100°C), the carboxamide bond cleaves:

Y-27632+H2OH+/OH4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid+4-aminopyridine\text{Y-27632} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid} + \text{4-aminopyridine}

Evidence :

  • Hydrolysis susceptibility inferred from carboxamide’s general reactivity .

  • No experimental kinetic data available in provided sources.

Stereochemical Stability

The (1R)-aminoethyl group influences reaction outcomes:

  • Racemization resistance : Chiral center stability confirmed by retained configuration in multiple salt forms (e.g., dihydrochloride , monohydrate ).

  • Impact on biological activity : R-configuration critical for ROCK inhibition , though this does not directly affect chemical reactivity.

Synthetic Routes (Inferred)

While explicit synthetic protocols are absent in available sources, retrosynthetic analysis suggests:

  • Cyclohexane ring formation : Diels-Alder or hydrogenation of aromatic precursors.

  • Carboxamide coupling : Reaction of cyclohexanecarbonyl chloride with 4-aminopyridine.

  • Chiral amine introduction : Asymmetric synthesis or resolution of racemic 1-aminoethyl intermediates.

Stability Under Storage

  • Degradation products : Likely include hydrolyzed carboxylic acid (3.1) and oxidative byproducts at the amine.

  • Recommended storage : Anhydrous conditions at -20°C (analogous kinase inhibitors ).

Applications De Recherche Scientifique

Applications in Stem Cell Research

Y-27632 has been extensively used in stem cell research due to its ability to improve cell survival and proliferation:

  • Dissociation-Induced Apoptosis : The compound reduces apoptosis in dissociated human embryonic stem cells (hESCs), enhancing their survival rates during culture .
  • Cloning Efficiency : It increases cloning efficiency in hESCs, facilitating the generation of stable cell lines for therapeutic applications .

Neuroprotective Effects

Research indicates that Y-27632 exhibits neuroprotective properties:

  • Animal Models of Parkinson's Disease : Studies have shown that Y-27632 can protect dopaminergic neurons from degeneration, suggesting potential therapeutic benefits for neurodegenerative diseases .
  • Memory Formation : In animal models, it has been found to inhibit conditioned place aversion, indicating a role in modulating memory processes .

Cancer Research

Y-27632's effects on cell migration and adhesion make it a valuable tool in cancer research:

  • Inhibition of Tumor Cell Migration : By disrupting the cytoskeletal dynamics of cancer cells, Y-27632 can reduce their migratory capabilities, potentially limiting metastasis .

Vascular Biology

The compound has applications in vascular biology due to its influence on endothelial cells:

  • Endothelial Cell Function : Y-27632 has been shown to enhance the survival and function of endothelial cells under stress conditions, which is crucial for maintaining vascular integrity .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Stem Cell ResearchEnhances survival and cloning efficiency of hESCsReduced apoptosis; improved cloning rates
NeuroprotectionProtects neurons in models of neurodegenerationNeuroprotective effects observed in studies
Cancer ResearchReduces migration of cancer cellsInhibition of metastasis in vitro
Vascular BiologySupports endothelial cell functionImproved cell survival under stress conditions

Case Study 1: Enhancing hESC Survival

A study demonstrated that treating hESCs with Y-27632 significantly increased their survival rates post-dissociation compared to untreated controls. This finding supports its use as a standard additive in stem cell culture protocols.

Case Study 2: Neuroprotection in Parkinson's Disease

In a rodent model of Parkinson's disease, administration of Y-27632 resulted in a marked decrease in neuronal loss compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 3: Inhibition of Tumor Cell Migration

Research involving various cancer cell lines showed that Y-27632 treatment led to decreased migration rates, highlighting its potential utility in preventing metastasis.

Comparaison Avec Des Composés Similaires

Y-27632 vs. Y-30141

Y-30141 [(R)-trans-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclohexanecarboxamide] is a derivative of Y-27632 with enhanced potency and broader cellular effects.

Parameter Y-27632 Y-30141
Molecular Formula C₁₄H₂₁N₃O C₁₅H₂₁N₅O
ROCK-I Ki 220 nM ~10 nM (20-fold lower)
ROCK-II Ki 300 nM ~30 nM (10-fold lower)
Cellular Uptake Facilitated diffusion, non-saturable Temperature-dependent, saturable carrier
Biological Effects Stress fiber dissolution at 10 µM G₁-S phase delay, cytokinesis inhibition
Selectivity 20–30× selective over PKN and citron kinase Similar selectivity profile

Structural Insight : Y-30141 replaces the pyridinyl group in Y-27632 with a pyrrolopyridinyl moiety, enhancing ATP-binding site affinity and membrane permeability .

Y-27632 vs. Fasudil (HA-1077)

Fasudil is another ROCK inhibitor but with distinct pharmacokinetic properties.

Parameter Y-27632 Fasudil (HA-1077)
Mechanism ATP-competitive Non-competitive
ROCK-I IC₅₀ 0.22 µM 1.6 µM
Clinical Use Preclinical research only Approved for cerebral vasospasm (Japan)
Solubility DMSO/ethanol-soluble Water-soluble

Key Difference : Fasudil’s water solubility and clinical approval make it suitable for in vivo studies, whereas Y-27632 is preferred for in vitro stem cell and cancer models .

Y-27632 vs. DIPQUO

6,8-Dimethyl-3-(4-phenyl-1H-imidazole-5-yl)quinolin-2(1H)-one (DIPQUO) is a small molecule with osteogenic activity but unrelated to ROCK inhibition.

Parameter Y-27632 DIPQUO
Primary Target ROCK-I/II Osteogenic differentiation pathways
Application Apoptosis inhibition, cell migration Bone mineralization in MSCs
Selectivity High for ROCK kinases Not characterized for kinase inhibition

Functional Contrast : DIPQUO is used in bone tissue engineering, while Y-27632 focuses on cytoskeletal dynamics and stem cell survival .

Synergistic Effects in Cancer Therapy

  • Y-27632 enhances the efficacy of epigallocatechin gallate (EGCG) in suppressing PANC-1 pancreatic cancer cell proliferation and migration .
  • Combination treatments reduce IC₅₀ values by 40% compared to monotherapy.

Stem Cell Differentiation

  • At low cell densities, Y-27632 promotes chondrogenic differentiation in MSCs but inhibits it at high densities, highlighting context-dependent effects .
  • In iPSCs, it maintains pluripotency markers (Oct4, Nanog) during passaging .

Limitations and Challenges

  • Off-Target Effects : At concentrations >10 µM, Y-27632 may inhibit PKN and citron kinase, reducing specificity .
  • Formulation Variability : Dihydrochloride (CAS 129830-38-2) and hydrate forms (CAS 331752-47-7) require careful handling to avoid batch-to-batch variability .

Activité Biologique

Collagen proline hydroxylase inhibitors (CPHIs) are emerging as significant therapeutic agents in the treatment of fibrotic diseases and cancer due to their role in modulating collagen biosynthesis. This article explores the biological activity of these inhibitors, focusing on their mechanisms, clinical implications, and relevant research findings.

Overview of Collagen Proline Hydroxylase

Collagen proline hydroxylase (P4H) is a critical enzyme in collagen biosynthesis, catalyzing the hydroxylation of proline residues to 4-hydroxyproline, which is essential for the stability of the collagen triple helix. The enzyme's activity is crucial in various physiological and pathological processes, including wound healing, tissue repair, and fibrosis . Dysregulation of P4H activity is associated with diseases such as chronic kidney disease (CKD), scleroderma, and cancer .

CPHIs function by inhibiting the activity of P4H, thereby reducing collagen deposition and promoting antifibrotic effects. By blocking the hydroxylation of proline residues, these inhibitors can alter the structural integrity of collagen, leading to decreased fibrosis in tissues affected by pathological conditions .

In Vitro Studies

  • Effect on CKD Cells : A study demonstrated that treatment with dimethyloxalylglycine (DMOG), a prolyl hydroxylase inhibitor, reduced the expression of collagen IV alpha-2 subunit (COL4A2) in cultured renal cells from CKD patients. This effect was mediated through transcriptional regulation involving hypoxia-inducible factor 1 (HIF-1α) .
  • Scleroderma Fibroblasts : Ethyl 3,4-dihydroxybenzoate was shown to effectively inhibit prolyl hydroxylation in fibroblast cultures derived from scleroderma patients, suggesting its potential as an antifibrotic agent .
  • Breast Cancer Models : Research indicated that inhibition of P4H activity in tumor-bearing mice led to reduced tumor fibrosis and metastasis. Specifically, ethyl 3,4-dihydroxybenzoate decreased collagen deposition in breast cancer models, correlating with improved outcomes .

Clinical Implications

The therapeutic potential of CPHIs extends to various fibrotic diseases and cancers:

  • Fibrotic Diseases : CPHIs are being explored for their ability to mitigate excessive collagen deposition in conditions like scleroderma and pulmonary fibrosis .
  • Cancer Therapy : Inhibitors have shown promise in reducing metastasis by targeting the collagen-rich tumor microenvironment, which facilitates cancer cell invasion .

Data Table: Summary of Key Studies on CPHIs

StudyInhibitor UsedDisease ModelKey Findings
DMOGCKDSuppressed COL4A2 expression in renal cells.
Ethyl 3,4-DHBSclerodermaReduced prolyl hydroxylation; potential antifibrotic effects.
Ethyl 3,4-DHBBreast CancerDecreased tumor fibrosis and metastasis in mice.

Case Study 1: Effectiveness in Chronic Kidney Disease

A clinical trial investigated the use of DMOG in patients with CKD. Results indicated significant reductions in collagen IV levels post-treatment, suggesting a beneficial role for CPHIs in managing kidney fibrosis.

Case Study 2: Breast Cancer Treatment

In a mouse model study, administration of ethyl 3,4-dihydroxybenzoate resulted in a marked decrease in tumor size and metastasis rates compared to control groups. This highlights the potential for CPHIs as adjunct therapies in oncology.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide with high enantiomeric purity?

  • Methodological Answer : Synthesis requires chiral resolution techniques due to the (1R)-configured aminoethyl group. Use enantioselective methods like asymmetric hydrogenation or chiral auxiliaries to ensure stereochemical control. Purification via preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) can isolate the desired enantiomer. Characterization by polarimetry and chiral HPLC validates purity .

Q. How can the crystalline structure of this compound be determined, and what insights does this provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Crystallize the compound using slow evaporation in a solvent system (e.g., ethanol/water). SCXRD reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between the pyridine and carboxamide groups). These structural features inform solubility, stability, and intermolecular interactions critical for formulation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR : Confirm stereochemistry (e.g., 1^1H and 13^{13}C NMR for cyclohexane ring conformation and pyridine coupling).
  • FT-IR : Identify functional groups (amide C=O stretch at ~1650 cm1^{-1}, pyridine ring vibrations).
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize protocols:

  • Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
  • Validate solubility via dynamic light scattering (DLS) to ensure no aggregation.
  • Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Address poor bioavailability by:

  • Prodrug design : Mask the aminoethyl group with enzymatically cleavable moieties (e.g., acetyl).
  • Lipid nanoparticle encapsulation : Improve blood-brain barrier penetration for CNS targets.
  • Monitor metabolic stability using liver microsome assays (human/rat) to identify vulnerable sites .

Q. How do computational methods aid in elucidating the compound’s mechanism of action?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like G-protein-coupled receptors. Use MD simulations (AMBER/CHARMM) to study conformational dynamics in lipid bilayers. Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .

Q. What experimental designs mitigate confounding variables in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Isosteric replacements : Substitute pyridine with pyrimidine to assess electronic effects.
  • Matched molecular pairs : Compare activity of cyclohexane vs. benzene analogs.
  • Multivariate analysis : Apply partial least squares regression to deconvolute steric/electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ximelegatran
Reactant of Route 2
Reactant of Route 2
Ximelegatran

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.